Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro-

Description

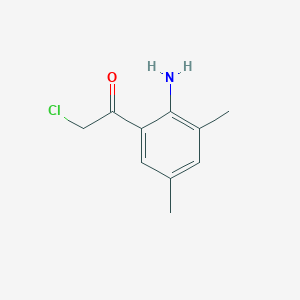

Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- (CAS name: 1-(2-amino-3,5-dimethylphenyl)-2-chloroethanone) is a substituted acetophenone derivative. Its structure features a phenyl ring substituted with an amino (-NH2) group at position 2 and methyl (-CH3) groups at positions 3 and 5. The ethanone moiety is substituted with a chlorine atom at position 2 (adjacent to the carbonyl group).

Properties

CAS No. |

61871-83-8 |

|---|---|

Molecular Formula |

C10H12ClNO |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-(2-amino-3,5-dimethylphenyl)-2-chloroethanone |

InChI |

InChI=1S/C10H12ClNO/c1-6-3-7(2)10(12)8(4-6)9(13)5-11/h3-4H,5,12H2,1-2H3 |

InChI Key |

ZSGQNRUYHJMIBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)CCl)N)C |

Origin of Product |

United States |

Biological Activity

Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- is an organic compound characterized by its unique structural features, including a chloro group and an amino group attached to a dimethyl-substituted phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- |

| CAS Number | [Not available] |

The biological activity of Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- is largely attributed to its molecular interactions. The chloro and amino functionalities play crucial roles in its reactivity and binding affinity to various biological targets. The compound may act through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.

- Receptor Modulation : Its structure allows it to interact with receptors in the body, potentially modulating physiological responses.

Biological Activities

Research has indicated that Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : IC50 values against A431 and HT29 cell lines suggest comparable efficacy to established chemotherapeutics like doxorubicin.

Antimicrobial Properties

The compound has been explored for its antimicrobial potential:

- In vitro Studies : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Antioxidant Effects

Ethanone derivatives have demonstrated antioxidant properties:

- Oxidative Stress Reduction : These compounds may reduce oxidative stress in cellular environments, contributing to their therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of Ethanone derivatives. Key observations include:

- Dimethyl Substitution : The presence of two methyl groups enhances lipophilicity and cellular uptake.

- Chloro Group Influence : The chloro substituent is vital for improving binding affinity to biological targets, potentially enhancing the compound's efficacy.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Antitumor Activity : A study on pyrrole derivatives indicated that structural modifications could lead to significant cytotoxicity against cancer cells with IC50 values lower than traditional drugs.

- Antimicrobial Efficacy : Research has shown that certain analogs possess greater antibacterial activity compared to existing antibiotics, emphasizing the importance of specific functional groups in enhancing activity .

- In Vivo Efficacy : Animal studies demonstrated that certain derivatives effectively inhibited tumor growth when administered at specific doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and their positions. Key comparisons are summarized in Table 1.

Structural and Functional Group Analysis

2-Chloro-1-(2,5-dimethylphenyl)ethanone

- Molecular Formula : C10H11ClO

- Molecular Weight : 182.65 g/mol

- Substituents: Methyl groups at phenyl positions 2 and 5; chlorine on the ethanone chain.

- Key Differences: Lacks the amino group present in the target compound.

[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7)

- Molecular Formula : C9H9ClO3

- Molecular Weight : 200.62 g/mol

- Substituents : Hydroxy (-OH) at position 2, hydroxymethyl (-CH2OH) at position 3, and chlorine at position 5.

- Synthesis : Prepared via reaction of 2-chlorovanillin acetate with methylamine, followed by hydrolysis.

- Physical Properties : Melting point 97–98°C, characterized by NMR and MS .

1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 69240-98-8)

Functional Group Impact on Properties

Table 1: Comparative Overview of Key Compounds

Research Findings and Limitations

Amino Group Uniqueness: The target compound’s amino group distinguishes it from hydroxy/methoxy-substituted analogs, suggesting divergent reactivity (e.g., participation in diazotization or Schiff base formation).

Safety Profile: The target compound is restricted to industrial use, but specific hazards are unspecified.

Q & A

How can researchers optimize the synthesis of 1-(2-amino-3,5-dimethylphenyl)-2-chloro-ethanone to improve yield and purity?

Methodological Answer:

Synthesis optimization involves systematic variation of reaction parameters. For Friedel-Crafts acylation (commonly used for similar structures), key factors include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ can influence regioselectivity and reaction rate .

- Temperature control : Reactions often proceed at 50–100°C; lower temperatures may reduce side reactions like polyacylation.

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation efficiency .

- Chlorination step : Post-acylation chlorination using Cl₂ or SOCl₂ requires careful stoichiometry to avoid over-halogenation.

Yield improvements (e.g., from 18% to ~40%) can be achieved via Design of Experiments (DOE) to identify critical interactions between variables .

What are the key challenges in characterizing 1-(2-amino-3,5-dimethylphenyl)-2-chloro-ethanone using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis : The amino and chloro groups cause splitting patterns in ¹H/¹³C NMR. Deuterated DMSO is recommended to resolve aromatic proton splitting due to steric hindrance from methyl groups .

- X-ray Crystallography : Crystal growth may require slow evaporation in ethanol/water mixtures. SHELX software (e.g., SHELXL) is critical for refining structures with disordered methyl or chloro groups, leveraging Fourier difference maps to resolve ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization helps confirm molecular ion peaks (C₁₀H₁₁ClNO⁺), but chloro-isotope patterns (³⁵Cl/³⁷Cl) must be accounted for .

How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

Methodological Answer:

DFT studies using hybrid functionals (e.g., B3LYP with exact exchange terms ) can:

- Predict Reactivity : Calculate Fukui indices to identify nucleophilic (amino group) and electrophilic (carbonyl carbon) sites.

- Optimize Geometry : Compare computed bond lengths/angles (e.g., C-Cl bond at ~1.74 Å) with crystallographic data to validate models .

- Spectroscopic Modeling : Simulate IR and NMR spectra using the GIAO method; deviations >5% from experimental data may indicate solvation effects needing PCM corrections .

What mechanistic insights exist for reactions involving this compound, such as nucleophilic substitution or cyclization?

Methodological Answer:

- Nucleophilic Substitution : The chloro group undergoes SNAr (nucleophilic aromatic substitution) with amines or alkoxides. Kinetic studies (e.g., monitoring by HPLC) show rate acceleration in DMF due to stabilization of the Meisenheimer complex .

- Cyclization Pathways : In heterocycle synthesis (e.g., thiophenes), the carbonyl group acts as an electrophile. For example, reaction with thioureas under basic conditions forms thiazolidinones, with regioselectivity controlled by steric effects of the 3,5-dimethyl groups .

How can researchers resolve contradictions between experimental and computational data, such as unexpected spectroscopic results?

Methodological Answer:

- Case Example : If experimental ¹³C NMR shows a carbonyl peak at 195 ppm but DFT predicts 205 ppm:

- Validation : Cross-check with X-ray crystallography to confirm the dominant tautomer .

What role does this compound play in synthesizing biologically active heterocycles, and what methodological considerations apply?

Methodological Answer:

- Heterocycle Synthesis : The compound serves as a precursor for indoles or quinolines. For example, condensation with hydrazines forms pyrazoles, where the chloro group facilitates cyclization .

- Biological Screening : In vitro assays (e.g., enzyme inhibition) require purity >95% (verified by HPLC). Methyl groups enhance lipid solubility, improving cell membrane penetration in cytotoxicity studies .

- SAR Studies : Modifying the chloro or amino group (e.g., replacing Cl with Br) and comparing bioactivity profiles can reveal structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.